Cas no 4436-23-1 (2-Phenyloxetane)

2-Phenyloxetane is a four-membered heterocyclic compound featuring an oxetane ring substituted with a phenyl group. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The strained oxetane ring enhances its utility in ring-opening reactions, enabling the introduction of functional groups with high efficiency. Its phenyl substituent further contributes to versatility in cross-coupling and derivatization reactions. 2-Phenyloxetane is particularly notable for its role in medicinal chemistry, where it serves as a scaffold for bioactive molecule development. The compound's balanced lipophilicity and steric profile also make it suitable for materials science applications, including polymer modification.
2-Phenyloxetane structure
2-Phenyloxetane structure
Product Name:2-Phenyloxetane
CAS No:4436-23-1
MF:C9H10O
MW:134.175102710724
CID:1030142
PubChem ID:570555
Update Time:2025-05-23

2-Phenyloxetane Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyloxetane
    • 1,2-oxaphospholane
    • 1,2-Oxaphospholane,2-phenyl
    • 2-phenyl-[1,2]oxaphospholane
    • 2-Phenyl-1,2-oxaphospholan
    • 2-phenyl-2-phenyl-1,2-oxaphospholane
    • 2-phenyloxatane
    • 2-phenyl-oxetane
    • dl-2-phenyloxetane
    • phenyl-2 oxaphospholane-1,2
    • phenyl-2 oxetanne
    • phenyl-2-oxetane
    • SCHEMBL1195857
    • BS-49833
    • MFCD18909301
    • AKOS015907583
    • F74489
    • DB-003326
    • CCHJOAVOTFFIMP-UHFFFAOYSA-N
    • 4436-23-1
    • Inchi: 1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2
    • InChI Key: CCHJOAVOTFFIMP-UHFFFAOYSA-N
    • SMILES: O1CCC1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 134.07300
  • Monoisotopic Mass: 134.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 2.14800

2-Phenyloxetane Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Phenyloxetane Suppliers

Amadis Chemical Company Limited
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(CAS:4436-23-1)2-Phenyloxetane
Order Number:A1031040
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:45
Price ($):394.0
Email:sales@amadischem.com

Additional information on 2-Phenyloxetane

Recent Advances in the Application of 2-Phenyloxetane (CAS: 4436-23-1) in Chemical Biology and Pharmaceutical Research

2-Phenyloxetane (CAS: 4436-23-1) has emerged as a versatile scaffold in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role as a bioisostere for traditional aromatic rings, offering improved metabolic stability and reduced toxicity. This research brief synthesizes the latest findings on the synthesis, functionalization, and biological evaluation of 2-Phenyloxetane derivatives, with a focus on their applications in drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 2-Phenyloxetane into kinase inhibitors, resulting in compounds with enhanced selectivity and pharmacokinetic profiles. The researchers utilized a novel asymmetric synthesis approach to access enantiomerically pure 2-Phenyloxetane derivatives, which showed significant improvement in target engagement compared to their phenyl-containing counterparts. Molecular dynamics simulations revealed that the oxetane ring's constrained geometry contributes to optimal binding pocket interactions.

In the field of antibiotic development, 2-Phenyloxetane has shown promise as a building block for novel β-lactamase-resistant antibiotics. A recent Nature Communications article reported the design of 2-Phenyloxetane-containing cephalosporin analogs that maintain activity against extended-spectrum β-lactamase (ESBL) producing bacteria. The oxetane ring's strain energy was found to contribute to the irreversible acylation of the β-lactamase active site, overcoming a major resistance mechanism in Gram-negative pathogens.

The compound's application in CNS drug discovery has also gained attention. Research published in ACS Chemical Neuroscience demonstrated that 2-Phenyloxetane derivatives can effectively cross the blood-brain barrier while maintaining desirable physicochemical properties. This is attributed to the oxetane's balanced lipophilicity and hydrogen bonding capacity, making it particularly valuable for developing neuroactive compounds with improved safety profiles.

From a synthetic chemistry perspective, recent advances in photoredox catalysis have enabled more efficient routes to 2-Phenyloxetane derivatives. A 2024 Angewandte Chemie paper described a visible-light-mediated [2+2] cycloaddition protocol that allows for the direct functionalization of the oxetane ring under mild conditions. This methodology has significantly expanded the accessible chemical space around the 2-Phenyloxetane core, facilitating structure-activity relationship studies.

Looking forward, the unique properties of 2-Phenyloxetane position it as a key structural motif in fragment-based drug discovery and PROTAC design. Its combination of three-dimensionality, metabolic stability, and synthetic accessibility makes it particularly attractive for addressing challenging drug targets. Ongoing research is exploring its potential in covalent inhibitor design and as a component of targeted protein degraders, suggesting that the applications of this versatile scaffold will continue to expand in pharmaceutical research.

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Amadis Chemical Company Limited
(CAS:4436-23-1)2-Phenyloxetane
A1031040
Purity:99%
Quantity:1g
Price ($):394.0
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